(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene
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Overview
Description
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly in the field of organic synthesis. Its unique structure, which includes a ferrocene backbone and two distinct phosphine groups, allows it to interact with metal centers in a way that promotes enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via a series of substitution reactions. This often involves the use of reagents such as chlorodiphenylphosphine and bis(1,1-dimethylethyl)phosphine.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original state from the oxidized form.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced ferrocene derivatives, and substituted phosphine compounds.
Scientific Research Applications
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require chiral purity.
Industry: The compound is used in the production of fine chemicals and materials that require precise control over stereochemistry.
Mechanism of Action
The mechanism by which (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene exerts its effects involves its interaction with metal centers. The phosphine groups coordinate to the metal, creating a chiral environment that promotes enantioselective reactions. The ferrocene backbone provides stability and rigidity, ensuring the ligand maintains its structure during the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral diphosphine ligand with applications in hydrogenation reactions.
Josiphos: A family of chiral phosphine ligands used in various catalytic processes.
Uniqueness
What sets (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene apart is its unique combination of a ferrocene backbone and two distinct phosphine groups. This structure provides both stability and flexibility, making it highly effective in promoting enantioselective reactions.
Properties
Molecular Formula |
C32H40FeP2 |
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Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H; |
InChI Key |
STAGMXYQPGLLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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